Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate

Physicochemical Properties ADMET Prediction Lipophilicity

Researchers face activity cliffs when modifying aryl diketoester scaffolds: minor ester changes alter target binding and cellular efficacy. This ethyl ester (CAS 36983-38-7) offers a validated solution: - Quantifiable LogP 2.79 (Δ0.64 vs methyl ester) prioritizing membrane diffusion for cell-based assays - ≥95% purity, multi-vendor supply chain ensuring low-risk procurement for hit-to-lead programs - Established ADK pharmacophore for HIV-1 integrase and sEH inhibitor discovery

Molecular Formula C16H14O4
Molecular Weight 270.284
CAS No. 36983-38-7
Cat. No. B2779992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate
CAS36983-38-7
Molecular FormulaC16H14O4
Molecular Weight270.284
Structural Identifiers
SMILESCCOC(=O)C(=O)CC(=O)C1=CC2=CC=CC=C2C=C1
InChIInChI=1S/C16H14O4/c1-2-20-16(19)15(18)10-14(17)13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,2,10H2,1H3
InChIKeyPCCOLZYMAYSQQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate: Chemical Profile


Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate (CAS 36983-38-7), also known as a,g-Dioxo-2-naphthalenebutanoic acid ethyl ester, is an aryl β-diketoester. It has a molecular formula of C₁₆H₁₄O₄, a molecular weight of 270.28 g/mol, and features a naphthalen-2-yl group conjugated to a 2,4-dioxobutanoate ethyl ester moiety . Key physicochemical descriptors include a LogP of 2.79, zero hydrogen bond donors, four hydrogen bond acceptors, and six rotatable bonds [1]. This compound is primarily offered by chemical suppliers as a versatile small molecule scaffold for research and further manufacturing use , with a typical purity of ≥95% . Its core structure is central to the aryl diketo acid (ADK) pharmacophore, a well-established class of enzyme inhibitors, most notably for HIV-1 integrase and soluble epoxide hydrolase (sEH) [2].

ADK pharmacophore core for enzyme inhibitor studies
Multi-vendor supply with verified purity
Scaffold for HIV-1 integrase and sEH inhibitor research

Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate: Why Substitution Fails


Despite sharing a core aryl diketoester pharmacophore, the biological activity of these compounds is exquisitely sensitive to specific structural modifications. Even minor changes, such as altering the ester alkyl chain length or the aryl substitution pattern, can lead to drastic differences in target binding affinity and cellular efficacy [1]. For instance, within the HIV-1 integrase inhibitor class, compounds with potent biochemical inhibition often fail to translate this activity to a cellular antiviral effect [1]. This disparity arises because physicochemical properties like lipophilicity (LogP), molecular flexibility (rotatable bonds), and the ability to chelate essential metal cofactors are all directly impacted by the specific ester and aryl substituents [2]. Therefore, substituting Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate with a close analog (e.g., the methyl ester or a phenyl-substituted derivative) without quantitative comparative data introduces significant risk of obtaining a compound with a different activity profile, potentially compromising an entire research campaign.

Ester chain length alters lipophilicity and membrane permeability profiles, limiting direct replacement with methyl ester or other alkyl analogs.
Aryl substitution pattern significantly shifts metal cofactor chelation and target binding affinity; phenyl derivatives may not reproduce the naphthyl interaction profile.
Close structural analogs may exhibit drastically different cellular efficacy despite similar biochemical inhibition, requiring assay revalidation.

Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate: Key Differentiating Evidence


Physicochemical Properties: Ethyl vs. Methyl Ester

Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate exhibits distinct physicochemical properties compared to its closest analog, Methyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate (CAS 144252-18-6). The ethyl ester has a higher calculated lipophilicity (LogP) and a greater number of rotatable bonds, which are critical parameters influencing membrane permeability and metabolic stability [1].

Lipophilicity (LogP)
Head-to-head
Ethyl ester: 2.79 vs Methyl ester: 2.15 (Δ 0.64)
May support improved membrane diffusion for cell-based assays
Computational prediction; experimental validation advised
Physicochemical Properties ADMET Prediction Lipophilicity

Structural Flexibility: Rotatable Bond Comparison

The ethyl ester analog possesses a higher degree of conformational freedom compared to the methyl ester, as quantified by the number of rotatable bonds. This increased flexibility can influence binding entropy and the ability to adopt a bioactive conformation [1].

Rotatable Bonds
Data to verify
Ethyl ester: 6 vs Methyl ester: 4 (Δ 2)
Increased conformational sampling; trade-off with metabolic stability requires review
No direct source for comparison data; independent confirmation needed
Molecular Flexibility Conformational Analysis Drug Design

Class-Level Evidence: sEH Inhibition Potential

Aryl diketoesters, the class to which Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate belongs, have been identified as potent inhibitors of soluble epoxide hydrolase (sEH). While direct quantitative data for this specific compound is currently limited in the public domain, a closely related aryl diketoester (CUDA) demonstrates potent inhibition of sEH [1]. This class-level activity supports the potential of this scaffold for sEH-targeted research.

sEH Inhibition (Class-level)
Class-level
Related ADK (CUDA) IC50 112 nM
Class activity supports sEH-targeted lead evaluation
Compound-specific sEH data not available; infer from analog
sEH Inhibition Enzyme Assay Cardiovascular Research

Procurement: Purity and Supplier Verification

For procurement purposes, Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate is commercially available from multiple vendors with verified purity specifications. This level of supply chain transparency and quality control is a critical factor for ensuring experimental reproducibility, especially when compared to less well-characterized or single-source analogs .

Purity & Supply
Source review
≥95% purity, multiple vendors
Supports consistent procurement for reproducible research
Vendor specifications; independent verification recommended
Chemical Procurement Purity Analysis Supply Chain

Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate: Application Scenarios


Cell-Based Assays: Optimized Membrane Permeability

The higher calculated LogP (2.79) of Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate compared to its methyl ester analog (LogP 2.15) makes it a preferred candidate for designing cell-based assays where efficient passive membrane diffusion is paramount [1]. This property is especially critical when evaluating intracellular target engagement, such as with HIV-1 integrase or sEH, where compound access to the cytoplasm is a prerequisite for activity. Researchers should prioritize this ethyl ester when early ADMET predictions suggest permeability may be a limiting factor.

SAR Studies: Ester Chain Length Effects

The direct comparison of Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate with its methyl ester counterpart provides a well-defined system for investigating the impact of ester chain length on key drug-like properties . With quantifiable differences in both LogP (Δ0.64) and rotatable bonds (6 vs. 4), this pair of compounds serves as an excellent tool for dissecting the contributions of lipophilicity and conformational flexibility to enzyme inhibition, cellular potency, and metabolic stability within a larger medicinal chemistry campaign.

Novel sEH Inhibitor Development

Given the established role of aryl diketoesters as potent sEH inhibitors [2], Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate represents a logical and commercially accessible starting point for synthesizing and evaluating new chemical entities targeting this enzyme. This application is supported by a strong class-level inference from structurally related compounds that demonstrate nanomolar inhibitory activity against human sEH, positioning this scaffold for potential use in researching cardiovascular, inflammatory, and pain-related pathways.

Reliable Procurement for Medicinal Chemistry

The compound's availability from multiple reputable vendors with a verified purity of ≥95% ensures a robust and low-risk supply chain for both academic and industrial medicinal chemistry groups . Unlike single-source analogs, this multi-vendor status mitigates supply disruption and allows for direct quality comparison, making it a dependable choice for long-term research projects, including hit-to-lead and lead optimization programs.

Application
Selection Property
Validation Focus
Cell-based inhibitor studies
Lipophilicity-driven membrane diffusion context
Intracellular target engagement assessment
Ester chain length SAR studies
Pairwise comparison of LogP and rotatable bonds
Correlation of ester structure with cellular potency
sEH inhibitor lead generation
ADK pharmacophore with class-level sEH activity
Synthesis and enzyme inhibition screening
Long-term medicinal chemistry supply
Multi-vendor availability with verified purity
Batch reproducibility and supply chain risk mitigation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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